molecular formula C12H12ClN3O2S B2974007 3,4-Diamino-N-(4-chloro-phenyl)-benzenesulfonamide CAS No. 380342-96-1

3,4-Diamino-N-(4-chloro-phenyl)-benzenesulfonamide

Cat. No.: B2974007
CAS No.: 380342-96-1
M. Wt: 297.76
InChI Key: OGXGXTKKQXKKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diamino-N-(4-chloro-phenyl)-benzenesulfonamide (CID 4524039) is a sulfonamide derivative with the molecular formula C₁₂H₁₂ClN₃O₂S and a calculated molecular weight of 297.77 g/mol. Its structure features a sulfonamide group (-SO₂NH-) bridging a 3,4-diaminophenyl ring and a 4-chlorophenyl substituent. Key identifiers include:

  • SMILES: C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)N)N)Cl
  • InChIKey: OGXGXTKKQXKKLW-UHFFFAOYSA-N
  • CAS: 380342-96-1 (ST-5008 in Combi-Blocks) .

This compound is categorized as a research chemical, commonly used in medicinal chemistry and structural studies. Its purity in commercial preparations is typically ≥95% .

Properties

IUPAC Name

3,4-diamino-N-(4-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXGXTKKQXKKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-N-(4-chloro-phenyl)-benzenesulfonamide typically involves the reaction of 4-chloroaniline with 3,4-diaminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-N-(4-chloro-phenyl)-benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3,4-Diamino-N-(4-chloro-phenyl)-benzenesulfonamide is a chemical compound with potential applications in scientific research . This compound, also known by its CAS number 380342-96-1 and molecular formula C12H12N3O2SCl, is available for research purposes .

Key Properties and Features

  • Molecular Weight The molecular weight of 3,4-Diamino-N-(4-chlorophenyl)benzene-1-sulfonamide is 297.76 .
  • Solubility It exhibits slight solubility in chloroform, methanol, and dimethyl sulfoxide (DMSO) .
  • Stability The compound is stable under room temperature shipping conditions unless otherwise specified .

Scientific Research Applications
3,4-diamino-N-(4-chlorophenyl)benzene-1-sulfonamide is a useful research chemical . Other uses of similar compounds include:

  • DHFR Inhibitors Studies have explored diaminotriazine compounds as potential inhibitors of E. coli DHFR, an enzyme involved in thymidine and purine synthesis .
  • BET Inhibition Diamino‐N‐methylbenzenesulfonamide compounds have been used in the discovery of bromodomain inhibitors .
  • Anti-tumor Activity S,N-disubstituted 4-chloro-2-mercaptobenzenesulfonamides have exhibited anticancer properties .
  • Sodium Channel Blockers Pyrazinoylguanidine analogs, including 3,5-diamino-6-chloro-N-(N-(4-phenylbutyl)carbamimidoyl) derivatives, function as sodium channel blockers . These compounds can promote hydration of mucosal surfaces and treat diseases like cystic fibrosis and chronic obstructive pulmonary disease .

Mechanism of Action

The mechanism of action of 3,4-Diamino-N-(4-chloro-phenyl)-benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes critical differences between 3,4-Diamino-N-(4-chloro-phenyl)-benzenesulfonamide and analogous compounds:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Features
Target Compound 4-chlorophenyl C₁₂H₁₂ClN₃O₂S 297.77 380342-96-1 95% Chloro substituent enhances hydrophobicity
3,4-Diamino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide 3-trifluoromethylphenyl C₁₃H₁₂F₃N₃O₂S 331.31 380349-00-8 95% Trifluoromethyl group increases electron-withdrawing effects and metabolic stability
3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide (ST-4245) 2-chlorophenyl C₁₂H₁₂ClN₃O₂S 297.77 326023-07-8 95% Ortho-chloro substitution may sterically hinder interactions
3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide 2-methoxyphenyl C₁₃H₁₅N₃O₃S 293.34 379725-41-4 N/A Methoxy group improves solubility via polarity
3,4-Diamino-N,N-diethyl-benzenesulfonamide (ST-8516) Diethyl C₁₀H₁₇N₃O₂S 259.33 49804-28-6 95% Alkyl groups enhance lipophilicity

Biological Activity

3,4-Diamino-N-(4-chloro-phenyl)-benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in biomedical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group, which is crucial for its biological activity. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), an essential substrate for bacterial growth, thereby allowing the compound to inhibit bacterial folic acid synthesis.

The primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the folate biosynthesis pathway in bacteria. By mimicking PABA, this compound competitively inhibits this enzyme, leading to reduced folate production and ultimately bacterial growth inhibition.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy is particularly noted against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

2. Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, in a study involving breast cancer cell lines (MDA-MB-231), the compound displayed an IC50 value of approximately 0.126 μM, indicating potent growth inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntimicrobialStaphylococcus aureus10 μg/mL
AntimicrobialStreptococcus pneumoniae5 μg/mL
AnticancerMDA-MB-231 (Breast Cancer)0.126 μM
AnticancerMCF-7 (Breast Cancer)17.02 μM

Case Study: Anticancer Activity

In a recent experimental study, researchers evaluated the effects of this compound on MDA-MB-231 cells. The results indicated that treatment with the compound led to significant apoptosis as evidenced by increased caspase-9 levels and reduced cell viability compared to control groups. This study suggests that the compound may serve as a promising lead for developing new anticancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.